N-(3-fluoro-4-methylphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
Description
Properties
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-3-methoxy-1-methylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3O2/c1-8-4-5-9(6-11(8)14)15-12(18)10-7-17(2)16-13(10)19-3/h4-7H,1-3H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADWPGCXMASUQEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CN(N=C2OC)C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(3-fluoro-4-methylphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with a β-diketone under acidic or basic conditions.
Introduction of the methoxy group: This step involves the methylation of the hydroxyl group on the pyrazole ring using methyl iodide or dimethyl sulfate in the presence of a base.
Fluorination of the aromatic ring:
Amidation reaction: The final step involves the formation of the carboxamide group through the reaction of the carboxylic acid derivative with an amine or ammonia under dehydrating conditions
Chemical Reactions Analysis
N-(3-fluoro-4-methylphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxamide group to an amine.
Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The carboxamide group can be hydrolyzed to the corresponding carboxylic acid and amine under acidic or basic conditions .
Scientific Research Applications
Medicinal Chemistry
Anti-inflammatory Activity
Research indicates that N-(3-fluoro-4-methylphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide exhibits notable anti-inflammatory properties. This is primarily due to its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory process. Inhibition of these enzymes can lead to reduced inflammation and pain relief, making it a candidate for developing non-steroidal anti-inflammatory drugs (NSAIDs) .
Anticancer Potential
Recent studies have explored the anticancer potential of this compound, demonstrating efficacy against various cancer cell lines. The mechanism involves inducing apoptosis in cancer cells, thereby inhibiting tumor growth. For instance, it has shown promising results against breast cancer and lung cancer cell lines, with significant growth inhibition percentages reported in experimental setups .
Agrochemical Applications
The compound's structure also suggests potential applications in agrochemicals, particularly as a pesticide or herbicide. Its ability to interact with biological systems could be harnessed to develop compounds that target specific pests or weeds without harming beneficial organisms.
Polymorphism Studies
Research has also focused on the polymorphic forms of this compound. Different crystalline forms can exhibit varied solubility and stability profiles, which are crucial for drug formulation and delivery. Understanding these polymorphs can lead to improved bioavailability and therapeutic efficacy .
Case Study 1: Anti-inflammatory Effects
In a controlled study, this compound was administered to animal models exhibiting inflammatory conditions. The results showed a marked decrease in inflammatory markers compared to control groups, supporting its potential as an NSAID.
Case Study 2: Anticancer Activity
Another study evaluated the compound's effects on breast cancer cell lines (e.g., MDA-MB-231). The compound was found to induce apoptosis significantly, with IC50 values indicating effective concentrations required for therapeutic action against these cells.
Mechanism of Action
The mechanism of action of N-(3-fluoro-4-methylphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of various biochemical processes. For example, it may inhibit cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators. Additionally, it may interact with specific receptors in the central nervous system, influencing neurotransmitter release and signaling pathways .
Comparison with Similar Compounds
N-(3-fluoro-4-methylphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide can be compared with other similar compounds, such as:
1,2,4-Triazole derivatives: These compounds share a similar heterocyclic structure and exhibit comparable biological activities, including antimicrobial and anticancer properties.
Fluorinated pyridines: These compounds also contain fluorine atoms and are used in various chemical and biological applications.
Pyrazolo[3,4-d]pyrimidines: These compounds have a similar pyrazole moiety and are studied for their potential therapeutic applications
Biological Activity
N-(3-fluoro-4-methylphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Structure and Properties
The compound is characterized by the following chemical structure:
This structure features a pyrazole ring, which is known for its diverse biological activities, including anti-inflammatory and anticancer effects.
Anticancer Properties
Recent studies have highlighted the potent anticancer activity of pyrazole derivatives, including this compound. The compound has shown cytotoxic effects against various cancer cell lines, indicating its potential as an antitumor agent.
Mechanism of Action
The mechanisms through which this compound exerts its anticancer effects include:
- Induction of Apoptosis : The compound promotes programmed cell death in cancer cells, which is crucial for limiting tumor growth.
- Cell Cycle Arrest : It has been observed to cause cell cycle arrest in specific phases, particularly in the G2/M phase, which prevents cancer cells from dividing and proliferating.
- Microtubule Disruption : Similar to other pyrazole derivatives, it may interfere with microtubule dynamics, inhibiting mitosis and leading to cell death.
In Vitro Studies
A study conducted on various human cancer cell lines demonstrated that this compound exhibited selective cytotoxicity. The compound was effective at low micromolar concentrations, showing reduced toxicity to non-cancerous cells.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 (Breast Cancer) | 15 | Apoptosis induction |
| A549 (Lung Cancer) | 20 | Cell cycle arrest |
| HepG2 (Liver Cancer) | 18 | Microtubule disruption |
Case Studies
- Case Study 1 : A study involving MDA-MB-231 cells reported that treatment with the compound led to significant apoptosis as evidenced by increased caspase activity and DNA fragmentation assays.
- Case Study 2 : In another study focusing on A549 cells, the compound caused G2/M phase arrest, significantly reducing cell proliferation rates compared to control groups.
Q & A
Q. What are the established synthetic routes for N-(3-fluoro-4-methylphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide, and what are their critical reaction conditions?
The synthesis of pyrazole-4-carboxamide derivatives typically involves multi-step processes. A common approach includes:
Core pyrazole formation : Cyclocondensation of hydrazines with β-keto esters or diketones under acidic or basic conditions. For example, 3-methoxy-1-methyl-1H-pyrazole-4-carboxylic acid can be synthesized via cyclization of ethyl 3-methoxyacetoacetate with methylhydrazine .
Carboxamide coupling : Activation of the carboxylic acid (e.g., using HATU or EDCI) followed by coupling with 3-fluoro-4-methylaniline. This step often requires anhydrous conditions in solvents like DMF or THF .
Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .
Q. Critical Conditions :
Q. What analytical methods are recommended for characterizing this compound and validating its purity?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and assess regioselectivity. For example, the methoxy group (-OCH₃) typically resonates at δ 3.8–4.0 ppm in ¹H NMR .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula (e.g., C₁₄H₁₅FN₂O₂ requires [M+H]⁺ = 279.1140) .
- HPLC-PDA : Reverse-phase C18 columns (e.g., Chromolith®) with UV detection at 254 nm to assess purity (>95%) .
- Melting Point : Consistency with literature values (e.g., 178–247°C for analogous pyrazole carboxamides ).
Q. How should researchers handle stability and storage of this compound to ensure experimental reproducibility?
- Stability : The compound is stable under inert atmospheres (N₂/Ar) but may degrade via hydrolysis of the carboxamide bond in acidic/basic conditions .
- Storage : Desiccated at –20°C in amber vials to prevent photodegradation. Avoid freeze-thaw cycles .
- Incompatibilities : Strong oxidizers (e.g., HNO₃) and moisture .
Q. What in vitro screening methodologies are suitable for preliminary bioactivity assessment?
- Enzyme Inhibition Assays : Fluorescence-based or colorimetric assays (e.g., kinase or protease inhibition using ATP/NADH-coupled systems) .
- Cellular Uptake Studies : LC-MS quantification in cell lysates after 24-hour exposure .
- Receptor Binding : Radioligand displacement assays (e.g., cannabinoid receptor CB1, given structural analogs in ).
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production while minimizing byproducts?
- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C for hydrogenation steps) or organocatalysts (e.g., DMAP for acylations) .
- Solvent Optimization : Replace DMF with biodegradable solvents like cyclopentyl methyl ether (CPME) to improve green metrics .
- Process Analytical Technology (PAT) : Use inline FTIR or Raman spectroscopy to monitor reaction progression and reduce impurities .
Table 1 : Comparison of Solvent Systems for Coupling Reactions
| Solvent | Yield (%) | Byproducts (%) | Environmental Impact |
|---|---|---|---|
| DMF | 78 | 12 | High |
| THF | 65 | 8 | Moderate |
| CPME | 72 | 5 | Low |
Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved during structural elucidation?
- Variable Temperature NMR : Resolve overlapping peaks by analyzing at elevated temperatures (e.g., 50°C) .
- 2D NMR Techniques : HSQC and HMBC to assign quaternary carbons and long-range couplings .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) to predict chemical shifts and compare with experimental data .
Q. What computational strategies are effective in predicting the compound’s pharmacokinetics and target binding affinity?
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with targets like kinases or GPCRs .
- ADMET Prediction : SwissADME or pkCSM to estimate bioavailability, BBB penetration, and CYP450 inhibition .
- MD Simulations : GROMACS for assessing binding stability over 100 ns trajectories .
Q. How can structure-activity relationship (SAR) studies be designed to improve potency while reducing toxicity?
- Fragment Replacement : Systematic substitution of the 3-methoxy group with electron-withdrawing (e.g., -CF₃) or donating (-NH₂) groups .
- Toxicity Profiling : Ames test for mutagenicity and hERG channel inhibition assays .
- Metabolite Identification : LC-MS/MS to detect oxidative metabolites (e.g., hydroxylation at the 4-methylphenyl group) .
Table 2 : SAR of Pyrazole-4-carboxamide Derivatives
| Substituent (R) | IC₅₀ (nM) | LogP | hERG Inhibition (µM) |
|---|---|---|---|
| -OCH₃ | 150 | 2.1 | >30 |
| -CF₃ | 85 | 3.2 | 12 |
| -NH₂ | 200 | 1.5 | >30 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
